Dimethomorph

Description

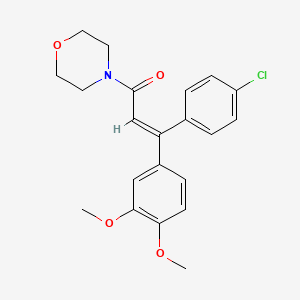

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBTYORWCCMPQP-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150323 | |

| Record name | Dimethomorph, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] | |

| Record name | Dimethomorph | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1318 kg/cu m (20 °C) | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |

| Record name | Dimethomorph | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to grey crystalline powder | |

CAS No. |

113210-97-2, 110488-70-5 | |

| Record name | Dimethomorph E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113210-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethomorph, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113210972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethomorph, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOMORPH, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7EH56J7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-148 °C, MP: 125-149 °C | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dimethomorph's Mechanism of Action on Oomycetes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethomorph (B118703) is a systemic, cinnamic acid derivative fungicide highly effective against oomycete pathogens, including devastating species from the genera Phytophthora and Plasmopara. Its mode of action is characterized by the specific inhibition of cellulose (B213188) synthesis, a crucial component of the oomycete cell wall, which distinguishes it from true fungi that possess chitin-based cell walls. This targeted action disrupts cell wall formation, leading to morphological aberrations and ultimately, cell lysis. The molecular target of this compound has been identified as cellulose synthase 3 (CesA3). This technical guide provides a comprehensive overview of the biochemical and molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows involved.

Introduction

Oomycetes, or water molds, are a group of filamentous protists that are responsible for some of the most destructive plant diseases worldwide, such as late blight of potato and tomato caused by Phytophthora infestans, and downy mildew of grapevines caused by Plasmopara viticola. Unlike true fungi, oomycetes have diploid vegetative hyphae and cell walls primarily composed of β-1,3-glucans and cellulose. This unique cell wall composition makes them insensitive to many conventional fungicides that target chitin (B13524) synthesis. This compound, introduced in 1988, emerged as a novel solution with a specific and potent activity against these pathogens. It is a member of the Carboxylic Acid Amide (CAA) class of fungicides and exhibits protectant, curative, and antisporulant properties.

Biochemical and Molecular Mechanism of Action

The primary mechanism of action of this compound is the disruption of fungal cell wall formation.[1][2] This is achieved through the specific inhibition of cellulose biosynthesis.[3]

The Molecular Target: Cellulose Synthase 3 (CesA3)

The specific molecular target of this compound and other CAA fungicides is the cellulose synthase 3 enzyme, encoded by the CesA3 gene.[4][5][6] Cellulose synthases are integral membrane proteins responsible for polymerizing UDP-glucose into long β-1,4-glucan chains that form cellulose microfibrils. Oomycetes possess a family of CesA genes, but CesA3 has been identified as the specific target for CAA fungicides. Mutations in the CesA3 gene, particularly at the G1105 codon, have been shown to confer resistance to this compound, providing strong evidence for its role as the primary target.[4][5]

Disruption of the Cellulose Synthesis Pathway

The biosynthesis of cellulose is a fundamental process for the structural integrity of the oomycete cell wall. The process begins with the substrate UDP-glucose, which is polymerized by the cellulose synthase complex located at the plasma membrane. This compound's interaction with CesA3 inhibits this polymerization step, leading to a halt in cellulose production. This disruption is particularly impactful during active growth phases, such as hyphal tip extension, sporangium development, and oospore formation.

Morphological and Cellular Effects

The inhibition of cellulose synthesis by this compound leads to a cascade of observable morphological and cellular effects. Actively growing hyphae exhibit swelling, branching, and a beaded appearance due to the formation of false septa. In the presence of this compound, zoospores are unable to form proper cell walls, and the development of sporangia and oospores is severely hampered. Ultimately, the compromised cell wall integrity results in cell lysis and death of the pathogen.

Quantitative Data on Efficacy

The efficacy of this compound is quantified through various metrics, primarily the half-maximal effective concentration (EC50) and the minimal inhibitory concentration (MIC). These values vary depending on the oomycete species, isolate, and the specific life stage being tested.

Table 1: EC50 Values of this compound against various Oomycete Species

| Oomycete Species | Isolate | EC50 (µg/mL) | Life Stage/Assay |

| Phytophthora infestans | Wild-type | 0.35 | Mycelial Growth |

| Plasmopara viticola | - | 0.01 - 0.21 | Mycelial Growth |

| Phytophthora capsici | Sensitive isolates | <0.1 | Mycelial Growth |

| Phytophthora citrophthora | - | 0.14 | Mycelial Growth |

| Phytophthora parasitica | - | 0.38 | Mycelial Growth |

Table 2: Minimal Inhibitory Concentration (MIC) of this compound

| Oomycete Species | Isolate | MIC (µg/mL) |

| Phytophthora infestans | Metalaxyl-resistant (MR1) | 0.6 |

| Phytophthora infestans | Metalaxyl-sensitive (S49) | 1.25 |

| Plasmopara viticola | - | 10 - 100 |

Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a range of experimental techniques. Below are detailed methodologies for key experiments.

Protocol for Determining EC50 Values (Amended Agar (B569324) Assay)

This protocol is a standard method for assessing the sensitivity of an oomycete to a fungicide.

Materials:

-

Pure this compound

-

Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for stock solution

-

Appropriate agar medium for the target oomycete (e.g., rye B agar for P. infestans)

-

Sterile Petri dishes (90 mm)

-

Actively growing culture of the oomycete

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Calipers

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Media Preparation: Prepare the agar medium and autoclave. Cool to 50-55°C.

-

Amended Media: Create a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Also, prepare a control plate with DMSO only.

-

Plating: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take 5 mm plugs from the edge of an actively growing oomycete culture and place them, mycelium-side down, in the center of each plate.

-

Incubation: Incubate the plates in the dark at the optimal temperature for the oomycete's growth.

-

Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the control colony nearly reaches the edge of the plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use a statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.[7]

Protocol for Microscopic Observation of Morphological Changes

This protocol allows for the visualization of the cellular effects of this compound.

Materials:

-

Actively growing oomycete culture

-

Liquid culture medium

-

This compound stock solution

-

Microscope slides and coverslips

-

Light microscope with differential interference contrast (DIC) optics

-

For Scanning Electron Microscopy (SEM): glutaraldehyde, ethanol (B145695) series, critical point dryer, sputter coater.

Procedure (Light Microscopy):

-

Culture Preparation: Grow the oomycete in liquid medium to obtain a suspension of mycelia.

-

Treatment: Add this compound to the liquid culture at a concentration known to cause morphological effects (e.g., 1 µg/mL).

-

Incubation: Incubate for a set period (e.g., 2, 4, 8, and 24 hours).

-

Observation: At each time point, pipette a small volume of the culture onto a microscope slide, cover with a coverslip, and observe under the microscope.

-

Documentation: Document any changes in hyphal morphology, such as swelling, branching, and septa formation, through photomicroscopy.

Procedure (Scanning Electron Microscopy):

-

Sample Preparation: Grow the oomycete on a suitable substrate (e.g., agar-coated slides) in the presence and absence of this compound.

-

Fixation: Fix the samples in 2.5% glutaraldehyde.

-

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying: Subject the samples to critical point drying.

-

Coating: Sputter-coat the dried samples with a thin layer of gold or palladium.

-

Imaging: Observe the samples using a scanning electron microscope to obtain high-resolution images of the surface morphology.[8][9]

Protocol for Gene Expression Analysis (qRT-PCR)

This protocol is used to quantify the expression levels of target genes, such as CesA3, in response to this compound treatment.

Materials:

-

Actively growing oomycete culture in liquid medium

-

This compound stock solution

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers for the target gene(s) and reference gene(s)

-

SYBR Green or other fluorescent qPCR master mix

-

qPCR instrument

Procedure:

-

Treatment: Treat the oomycete liquid culture with this compound at a specific concentration and for a defined time period. Include an untreated control.

-

RNA Extraction: Harvest the mycelia and extract total RNA using a suitable kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

-

qPCR: Set up the qPCR reactions containing the cDNA template, primers for the target and reference genes, and the qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene in the treated samples compared to the untreated control, normalized to the expression of the reference gene(s).

Conclusion

This compound's efficacy as an oomycete-specific fungicide is rooted in its precise targeting of cellulose synthase 3 (CesA3). By inhibiting this key enzyme, this compound effectively disrupts the formation of the oomycete cell wall, a structure essential for the pathogen's survival and pathogenicity. This targeted mechanism of action, distinct from that of fungicides used against true fungi, makes this compound a valuable tool in integrated pest management strategies for controlling devastating oomycete-driven plant diseases. The detailed understanding of its molecular interactions, coupled with robust experimental methodologies for its study, provides a solid foundation for ongoing research, resistance monitoring, and the development of novel anti-oomycete compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular characterization of cellulose synthase (CesA) genes and impact of mutations on fungicide resistance in oomycetes [edoc.unibas.ch]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Stereoselective Synthesis of Dimethomorph E/Z Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethomorph, a widely used morpholine (B109124) fungicide, exists as a mixture of (E)- and (Z)-isomers, with the (Z)-isomer being the sole contributor to its fungicidal activity. Consequently, the stereoselective synthesis of the (Z)-isomer is of significant interest for enhancing the efficacy and sustainability of this agrochemical. This technical guide provides a comprehensive overview of the core principles and methodologies for the stereoselective synthesis of this compound E/Z isomers. It includes detailed proposed experimental protocols for both Z-selective and E-selective syntheses, a summary of quantitative data from literature, and visualization of the synthetic pathways. While specific, detailed protocols for the exclusive synthesis of each isomer are not extensively reported in publicly available literature, this guide constructs plausible and detailed synthetic routes based on established stereoselective olefination reactions.

Introduction

This compound, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a systemic fungicide effective against Oomycetes. The fungicidal activity is exclusively attributed to the (Z)-isomer, which disrupts the fungal cell wall formation. Commercial this compound is typically produced as a mixture of (E) and (Z) isomers. The development of synthetic routes that favor the formation of the biologically active (Z)-isomer is a key objective in process chemistry to improve yield and reduce the environmental impact of the inactive (E)-isomer.

This guide explores potential stereoselective synthetic strategies, primarily focusing on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are powerful methods for the formation of carbon-carbon double bonds with predictable stereochemistry.

General Synthetic Strategies

The synthesis of this compound isomers generally involves the formation of the trisubstituted alkene backbone followed by the amidation with morpholine, or the olefination of a ketone precursor that already contains the morpholine moiety. The key challenge lies in controlling the geometry of the double bond.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two main disconnection approaches for stereoselective synthesis:

-

Route A: Olefination followed by Amidation: This involves the stereoselective synthesis of (E)- or (Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylic acid (or its activated derivative), followed by condensation with morpholine.

-

Route B: Direct Olefination: This route involves the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with 4-chloro-3',4'-dimethoxybenzophenone, where the olefination reagent carries the morpholine amide functionality.

dot

The Z-Isomer of Dimethomorph: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethomorph (B118703), a cinnamic acid derivative, is a systemic morpholine (B109124) fungicide widely utilized for the control of Oomycete pathogens, which cause devastating diseases such as late blight and downy mildews in various crops.[1][2][3] It is commercially available as a mixture of two geometric isomers, (E) and (Z), typically in approximately equal proportions.[1][2][4] Extensive research has demonstrated that the fungicidal activity of this compound is primarily, if not exclusively, attributed to the Z-isomer.[4][5][6][7] This isomer is intrinsically active against Oomycetes, while the E-isomer possesses significantly less fungicidal activity.[6][8]

A key characteristic of this compound is the interconversion of its isomers in the presence of light.[5] Upon exposure to sunlight, the Z-isomer can convert to the E-isomer and vice-versa.[9] This photoisomerization is a critical factor in its field efficacy, as the less active E-isomer can be converted to the highly active Z-form, ensuring sustained fungicidal action.[5] This technical guide provides an in-depth analysis of the biological activity of the this compound Z-isomer, focusing on its mechanism of action, quantitative efficacy, and relevant experimental methodologies.

Fungicidal Activity of this compound Z-Isomer

The Z-isomer of this compound exhibits potent and specific activity against fungi in the class Oomycetes, such as Phytophthora spp. and Plasmopara spp.[1][10] Its mode of action is distinct from many other fungicides, providing an essential tool for resistance management, particularly against phenylamide-resistant fungal populations.[10]

Mechanism of Action

The primary mode of action of the this compound Z-isomer is the disruption of the fungal cell wall.[1][2] It specifically inhibits cellulose (B213188) synthesis in Oomycetes, a crucial component of their cell walls (True fungi, in contrast, have chitin-based cell walls).[4][11][12] This inhibition leads to the breakdown of the sporangium wall and lysis of the fungal cell, a process that is effective at all stages of the fungal life cycle.[2][10] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 40, with the target site coded as H5, confirming its role as a cellulose synthase inhibitor.[4][11]

RNA-seq analysis of Phytophthora parasitica exposed to this compound revealed significant changes in the expression of genes associated with the cell wall and its synthesis.[13][14] Furthermore, the treatment resulted in reduced cell membrane permeability and increased reactive oxygen species, indicating broader downstream cellular stress resulting from the primary disruption of cell wall integrity.[13][14]

Quantitative Fungicidal Activity

Studies have quantified the efficacy of this compound (as an E/Z mixture) against various Oomycete pathogens. The data highlights its potent activity at relatively low concentrations.

| Pathogen | Host | Assay Type | Efficacy Metric | Value (µg/mL of a.i.) | Reference |

| Plasmopara viticola | Grape | Leaf Disc | ED95 | 0.25 - 1.15 | [10] |

| Phytophthora infestans (MR1 Isolate) | Potato | Mycelial Growth (in vitro) | ED90 | 0.3 | [10] |

| Phytophthora infestans (S49 Isolate) | Potato | Mycelial Growth (in vitro) | ED90 | 0.3 | [10] |

| Phytophthora infestans (MR1 Isolate) | Potato | Mycelial Growth (in vitro) | MIC | 0.6 | [10] |

| Phytophthora infestans (S49 Isolate) | Potato | Mycelial Growth (in vitro) | MIC | 1.25 | [10] |

| Phytophthora infestans (MR1 Isolate) | Tomato | Foliar Spray | ED90 | 49 | [10] |

| Phytophthora infestans (MR1 Isolate) | Tomato | Foliar Spray | MIC | 250 | [10] |

Note: The cited studies used technical grade this compound, which is a mixture of E and Z isomers. The activity is attributed to the Z-isomer. a.i. = active ingredient; ED90/95 = Effective dose for 90%/95% inhibition; MIC = Minimal Inhibitory Concentration.

Other Biological Activities

While the primary and commercially relevant activity of the this compound Z-isomer is fungicidal, its effects on other organisms have been evaluated for regulatory and environmental safety purposes.

Insecticidal and Herbicidal Activity

There is no significant evidence to suggest that this compound possesses inherent insecticidal or herbicidal properties. The Fungicide Resistance Action Committee (FRAC) explicitly lists its resistance class as "Not applicable" for both herbicides and insecticides, indicating a lack of activity against these types of pests.[4]

Effects on Non-Target Organisms

Ecotoxicological studies have been conducted to assess the impact of this compound on various non-target organisms. These studies are crucial for environmental risk assessment.

| Organism | Exposure Type | Endpoint | Value | Reference |

| Eisenia fetida (Earthworm) | Soil | Toxicity | Low effect at 1-10 mg/kg; varying effects at 100 mg/kg | [15] |

| Oryzias latipes (Japanese medaka) | Aquatic | Embryo Toxicity | Reduced heart rhythm, abnormal development | [16] |

| Danio rerio (Zebrafish) | Chronic Aquatic | Behavioral | Hypoactivity-like behaviors at 0.5 and 1 ppm | [17] |

| Soil Microbes | Soil | Activity | Low effect at 1-10 mg/kg; varying effects at 100 mg/kg | [15] |

Experimental Protocols

Protocol for In Vivo Fungicidal Efficacy Assay (Adapted from Cohen et al., 1995)

This protocol outlines the general steps for evaluating the protective activity of this compound Z-isomer against late blight (Phytophthora infestans) on tomato plants.

-

Plant Cultivation:

-

Grow tomato plants (e.g., Lycopersicon esculentum) in pots under controlled greenhouse conditions (e.g., 25°C day / 18°C night, 14-hour photoperiod) until they reach the 4-5 leaf stage.

-

-

Fungicide Preparation and Application:

-

Prepare a stock solution of this compound Z-isomer in a suitable solvent (e.g., ethanol (B145695) or acetone).

-

Create a dilution series to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250 µg/mL) in water, often with a surfactant to ensure even coverage.

-

Spray the tomato plants with the fungicide solutions until runoff, ensuring all foliage is covered. Allow plants to dry completely.

-

-

Pathogen Inoculation:

-

Prepare a sporangial suspension of P. infestans from freshly sporulating cultures. Adjust the concentration to approximately 2,500-5,000 sporangia/mL in cold, sterile distilled water.

-

One day after fungicide application, inoculate the plants by spraying the sporangial suspension onto the foliage.

-

-

Incubation and Disease Assessment:

-

Place the inoculated plants in a high-humidity chamber (>95% RH) in the dark at ~18-20°C for 24 hours to promote infection.

-

Transfer plants back to the greenhouse.

-

After 5-7 days, assess disease severity by estimating the percentage of leaf area covered with late blight lesions for each plant.

-

-

Data Analysis:

-

Calculate the mean disease severity for each treatment group.

-

Determine the percent disease control relative to the untreated control.

-

Calculate ED50 or ED90 values using probit analysis or other appropriate statistical methods.

-

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound (Ref: CME 151) [sitem.herts.ac.uk]

- 5. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Z | C21H22ClNO4 | CID 5463781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound E | C21H22ClNO4 | CID 5889665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN107708421B - Reagent and method for reducing E/Z isomerization of this compound - Google Patents [patents.google.com]

- 10. apsnet.org [apsnet.org]

- 11. agriculture.basf.com [agriculture.basf.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Toxicological effects of this compound on soil enzymatic activity and soil earthworm (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Dimethomorph's Mode of Action: A Technical Guide to Oomycete Cell Wall Disruption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethomorph (B118703) is a systemic fungicide renowned for its specific and potent activity against oomycete pathogens, a group of destructive plant pathogens often referred to as water molds.[1][2] Unlike true fungi, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose (B213188), lacking the chitin (B13524) that is a common target for many antifungal agents.[3][4][5] This fundamental biochemical difference renders most fungicides ineffective against oomycetes.[6] this compound, a member of the Carboxylic Acid Amide (CAA) class of fungicides, exploits this unique physiology by specifically disrupting the biosynthesis of the oomycete cell wall.[7][8] This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on the compelling evidence for its role as a cellulose synthesis inhibitor, and presents detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Cellulose Synthesis

The primary mode of action for this compound is the inhibition of fungal cell wall formation.[9][10] Extensive research indicates that it specifically interferes with the assembly of cell wall polymers.[2] As a CAA fungicide, its molecular target is believed to be a cellulose synthase enzyme (CesA), with evidence pointing towards the CesA3 isoform.[8][11] By inhibiting this crucial enzyme, this compound effectively halts the polymerization of glucose into cellulose microfibrils, which are essential for the structural integrity of the oomycete cell wall.[11][12] This disruption is particularly effective during stages of active growth and cell wall construction, such as zoospore germination, hyphal tip extension, and the formation of sporangia and oospores.[1][2][9] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and the ultimate death of the pathogen.[7]

Figure 1: Proposed mechanism of this compound action on oomycete cell wall synthesis.

Quantitative Efficacy Data

The potency of this compound has been quantified against several key oomycete pathogens. The data highlights its high efficacy at low concentrations, a desirable characteristic for an agricultural fungicide.

| Pathogen Species | Assay Type | Efficacy Metric | Value | Reference(s) |

| Plasmopara viticola | Leaf Disc Assay | ED₉₅ | 0.25 - 1.15 µg/mL | [2] |

| Phytophthora infestans | Mycelial Growth | 90% Inhibition | 0.3 µg/mL | [2] |

| Phytophthora infestans | Mycelial Growth | MIC | 0.6 - 1.25 µg/mL | [2] |

| General Oomycetes | Mycelial Growth | Growth Inhibition | <0.25 µg/mL | [9] |

| Saprolegnia spp. | Radial Growth | Growth Reduction | 50 & 100 mg/L | [8] |

| Pythium spp. | Radial Growth | Growth Reduction | 50 & 100 mg/L | [8] |

| Phytophthora infestans | Cellulose Synthesis | IC₅₀ (Mandipropamid*) | 19.8 ± 5.6 nM | [11] |

| Data for Mandipropamid, another CAA fungicide, is included as a strong proxy for the specific inhibition of cellulose synthesis. |

Experimental Evidence and Methodologies

The elucidation of this compound's mode of action is supported by a range of experimental evidence, from in vitro growth assays to advanced molecular techniques.

Morphological and Cellular Effects

Microscopic studies have provided direct visual evidence of this compound's impact on oomycete morphology. Treatment with this compound results in observable defects such as collapsed and shriveled hyphae.[8] In studies on Pseudoperonospora cubensis, it induced enhanced callose-encasement of haustoria, a plant defense response likely triggered by stress or damage to the pathogen.[2] These morphological changes are consistent with a loss of cell wall integrity.

Molecular and Genetic Evidence

Transcriptomic analysis using RNA-seq on Phytophthora parasitica treated with this compound revealed significant changes in the expression levels of genes associated with the cell wall and its synthesis.[6][13] This provides strong genetic evidence that the cell wall is a primary target of the fungicide's activity.

Key Experimental Protocols

Detailed protocols are essential for the consistent and reproducible study of fungicide modes of action. Below are methodologies for key experiments used to characterize compounds like this compound.

This foundational assay assesses the direct inhibitory effect of a compound on pathogen growth on a solid medium.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration (EC₅₀) of this compound against a target oomycete.

-

Materials:

-

Target oomycete culture (e.g., Phytophthora infestans).

-

Appropriate culture medium (e.g., V8 juice agar (B569324) or Rye A agar).

-

This compound stock solution (in a suitable solvent like DMSO).

-

Sterile Petri dishes (9 cm).

-

Sterile cork borer (5 mm diameter).

-

-

Procedure:

-

Medium Preparation: Prepare the agar medium and autoclave. Allow it to cool to 45-50°C in a water bath.

-

Amending Medium: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). Also, prepare a solvent-only control.

-

Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using the cork borer, take mycelial plugs from the leading edge of an actively growing oomycete culture and place one, mycelium-side down, in the center of each plate.

-

Incubation: Incubate the plates in the dark at the optimal temperature for the pathogen (e.g., 18-20°C for P. infestans).

-

Data Collection: Measure two perpendicular diameters of the growing colony daily until the colony in the control plate reaches the edge.

-

Analysis: Calculate the percentage of growth inhibition relative to the solvent control for each concentration. Use this data to determine the EC₅₀ value through probit or logistic regression analysis.[14]

-

Figure 2: Workflow for In Vitro Mycelial Growth Inhibition Assay.

This biochemical assay provides direct evidence for the inhibition of cell wall synthesis by measuring the incorporation of a radiolabeled precursor into cellulose. This protocol is adapted from studies on the CAA fungicide mandipropamid.[11][12]

-

Objective: To quantify the inhibition of new cellulose synthesis in the presence of this compound.

-

Materials:

-

Oomycete culture (e.g., Phytophthora infestans).

-

Liquid culture medium.

-

D-(U-¹⁴C)-glucose (radiolabeled precursor).

-

This compound solution at various concentrations.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Reagents for cell wall extraction (e.g., acetic-nitric reagent).

-

-

Procedure:

-

Culture Preparation: Grow the oomycete in liquid medium to produce a sufficient quantity of mycelia.

-

Treatment: Resuspend a known quantity of mycelia in fresh medium containing different concentrations of this compound (and a solvent control). Pre-incubate for a short period.

-

Labeling: Add ¹⁴C-glucose to each culture flask and incubate for a defined period (e.g., 6 hours) to allow for incorporation into newly synthesized polymers.

-

Harvesting: Harvest the mycelia by filtration and wash thoroughly to remove unincorporated ¹⁴C-glucose.

-

Cellulose Extraction: Treat the mycelial pellet with an acetic-nitric reagent (e.g., 80:10:1 acetic acid:nitric acid:water) and heat (e.g., 100°C for 1 hour) to hydrolyze all components except crystalline cellulose.

-

Quantification: Wash the remaining pellet (crystalline cellulose), place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Compare the counts per minute (CPM) from the this compound-treated samples to the control to determine the percentage inhibition of cellulose synthesis. Calculate the IC₅₀ value.

-

References

- 1. nbinno.com [nbinno.com]

- 2. apsnet.org [apsnet.org]

- 3. reddit.com [reddit.com]

- 4. Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]

- 5. Cellulose Synthesis in Phytophthora infestans Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA-seq analysis of the response of plant-pathogenic oomycete Phytophthora parasitica to the fungicide this compound | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 7. m.youtube.com [m.youtube.com]

- 8. cris.unibo.it [cris.unibo.it]

- 9. pomais.com [pomais.com]

- 10. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Discovery and Development of Dimethomorph: A Technical Guide for Researchers

Dimethomorph (B118703), a cinnamic acid derivative, stands as a significant systemic fungicide in the battle against oomycete pathogens, a class of destructive plant parasites that includes notorious agents of downy mildew and late blight. Developed and introduced by Shell (now BASF) in 1992, its unique mode of action and efficacy have made it a cornerstone in crop protection programs worldwide. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Chemical Identity

This compound, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a morpholine (B109124) fungicide.[1] It is synthesized as a mixture of E and Z isomers, both of which contribute to its fungicidal activity due to their rapid interconversion in the presence of light.[2] The Z-isomer is reported to be the more intrinsically active form.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine |

| CAS Number | 110488-70-5 |

| Molecular Formula | C21H22ClNO4 |

| Molecular Weight | 387.86 g/mol |

| Appearance | Colorless to grey crystalline powder |

| Melting Point | 125-149 °C |

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in various patents. A common approach involves the reaction of 4-chloro-3,4-dimethoxybenzophenone with N-acetylmorpholine in the presence of a base.[3]

A generalized synthetic scheme is as follows:

-

Friedel-Crafts Acylation: Veratrole (1,2-dimethoxybenzene) is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst to yield 3,4-dimethoxy-4'-chlorobenzophenone.

-

Condensation: The resulting benzophenone (B1666685) is then condensed with N-acetylmorpholine. This step is crucial for the formation of the acryloylmorpholine backbone. Several bases can be employed as catalysts, including sodium tert-butoxide or a copper-vanadium compound catalyst, with reported yields exceeding 93%.[3]

-

Dehydration: The intermediate product undergoes dehydration to form the final this compound product, which is a mixture of E and Z isomers.

Experimental Protocol: Synthesis of this compound (General Procedure based on Patent Literature)

-

Step 1: Synthesis of 3,4-dimethoxy-4'-chlorobenzophenone. To a solution of veratrole in a suitable solvent (e.g., dichloromethane), 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a weak acid and extracted. The organic layer is washed, dried, and concentrated to yield the benzophenone intermediate.

-

Step 2: Synthesis of this compound. The 3,4-dimethoxy-4'-chlorobenzophenone and N-acetylmorpholine are dissolved in an appropriate solvent (e.g., toluene). A strong base, such as sodium tert-butoxide, is added, and the mixture is heated.[4] The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to afford this compound.[4]

Note: This is a generalized protocol derived from patent literature and may require optimization for specific laboratory conditions. Researchers should consult detailed procedures in relevant patents for precise molar ratios, reaction times, temperatures, and purification methods.

Logical Flow of this compound Synthesis

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action: Inhibition of Cellulose (B213188) Synthase

This compound exerts its fungicidal effect through a highly specific mode of action: the disruption of the fungal cell wall biosynthesis.[1] Unlike many other fungicides that target sterol biosynthesis, this compound specifically inhibits the activity of cellulose synthase enzymes in oomycetes.[5][6] This inhibition disrupts the formation of cellulose, a critical structural component of the oomycete cell wall, leading to cell lysis and death.[7] This targeted mechanism of action contributes to its high efficacy against oomycetes while having low toxicity to non-target organisms.

References

- 1. researchgate.net [researchgate.net]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104130214A - Preparation method of this compound original drug - Google Patents [patents.google.com]

- 4. CN112500370A - Method for synthesizing this compound under catalysis of Lewis base - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellulose synthesis in Phytophthora infestans is required for normal appressorium formation and successful infection of potato - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethomorph's Fungicidal Spectrum Against Phytophthora Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethomorph, a cinnamic acid derivative, is a systemic fungicide belonging to the morpholine (B109124) group.[1] It is recognized for its specific efficacy against oomycete pathogens, particularly those within the genus Phytophthora, which are responsible for devastating diseases in a wide range of agricultural and horticultural crops.[1] This technical guide provides an in-depth overview of the fungicidal spectrum of this compound against various Phytophthora species, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.

Quantitative Efficacy of this compound Against Phytophthora Species

The efficacy of this compound varies across different Phytophthora species and their life stages. The following tables summarize the 50% effective concentration (EC50) and minimum inhibitory concentration (MIC) values for mycelial growth, sporangium formation, and zoospore cyst germination.

Mycelial Growth Inhibition

| Phytophthora Species | EC50 (µg/mL) | EC90 (µg/mL) | MIC (µg/mL) | Reference(s) |

| P. capsici | <0.1 - 0.41 | 0.32 - 1.6 | - | [2][3][4] |

| P. citrophthora | <0.1 - 0.38 | 0.32 - 1.6 | - | [2][3] |

| P. parasitica | <0.1 - 0.38 | 0.32 - 1.6 | - | [2][3] |

| P. infestans | 0.22 - 0.45 | 0.3 | 0.6 - 1.25 | [5][6][7] |

| P. cactorum | >90% inhibition at 10 µg/mL | - | 100 | [8][9] |

| P. nicotianae | 0.24 - 0.393 | 9.939 | - | [10][11] |

| P. palmivora | 0.233 | - | - | [12] |

| P. nagaii | 0.68215 | - | - | [13] |

| P. tentaculata | 0.57110 | - | - | [13] |

Sporangium Formation Inhibition

| Phytophthora Species | EC50 (µg/mL) | EC90 (µg/mL) | Reference(s) |

| P. capsici | <1.0 - 5.0 | 0.32 - 1.6 | [2] |

| P. citrophthora | <1.0 - 5.0 | 0.32 - 1.6 | [2] |

| P. parasitica | <1.0 - 5.0 | 0.32 - 1.6 | [2] |

| P. nicotianae | 0.005 | 0.374 | [10] |

| P. cactorum | 0.0769 - 1.78 | - | [8] |

Zoospore Cyst Germination Inhibition

| Phytophthora Species | EC50 (µg/mL) | EC90 (µg/mL) | Reference(s) |

| P. capsici | 3.3 - 7.2 | 5.6 - 21 | [2][3] |

| P. citrophthora | 3.3 - 7.2 | 5.6 - 21 | [2][3] |

| P. parasitica | 3.3 - 7.2 | 5.6 - 21 | [2][3] |

| P. nicotianae | 0.10 | - | [11] |

| P. infestans | <0.20 | - | [5][6] |

Mode of Action: Disruption of Cell Wall Formation

This compound's primary mode of action is the disruption of fungal cell wall formation.[1] Unlike other oomycete fungicides, it does not inhibit sterol synthesis but rather interferes with the assembly of cell wall polymers. This leads to the lysis of the cell wall, particularly during active growth phases such as hyphal tip extension and germ tube formation.

Experimental Protocols

The following are synthesized protocols for key in vitro assays used to determine the efficacy of this compound against Phytophthora species, based on methodologies reported in the scientific literature.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of Phytophthora.

1. Media Preparation:

- Prepare a suitable culture medium (e.g., V8 juice agar (B569324), cornmeal agar) and autoclave.

- Cool the medium to 45-50°C.

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

- Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments, including the control.

- Pour the amended agar into sterile Petri dishes.

2. Inoculation:

- From the margin of an actively growing Phytophthora culture, cut mycelial plugs of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

- Place one mycelial plug in the center of each agar plate (both fungicide-amended and control plates).

3. Incubation:

- Incubate the plates at the optimal growth temperature for the specific Phytophthora species in the dark.

4. Data Collection and Analysis:

- Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the plate.

- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

- Determine the EC50 and MIC values using appropriate statistical software.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"PrepareAmendedAgar" [label="Prepare Fungicide-Amended\nAgar Media"];

"InoculatePlates" [label="Inoculate Plates with\nMycelial Plugs"];

"Incubate" [label="Incubate at\nOptimal Temperature"];

"MeasureGrowth" [label="Measure Colony Diameter"];

"CalculateInhibition" [label="Calculate Percent\nInhibition"];

"DetermineEC50" [label="Determine EC50/MIC\nValues"];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "PrepareAmendedAgar";

"PrepareAmendedAgar" -> "InoculatePlates";

"InoculatePlates" -> "Incubate";

"Incubate" -> "MeasureGrowth";

"MeasureGrowth" -> "CalculateInhibition";

"CalculateInhibition" -> "DetermineEC50";

"DetermineEC50" -> "End";

}

Sporangium Production Assay

This assay evaluates the impact of this compound on the formation of sporangia.

1. Culture Preparation:

- Grow the Phytophthora isolate on a suitable agar medium until the plate is covered with mycelium.

2. Sporangia Induction:

- Cut agar blocks from the culture and place them in sterile Petri dishes.

- Add a sterile solution (e.g., soil extract or sterile distilled water) containing the desired concentrations of this compound to the Petri dishes.

- Incubate under conditions that induce sporangia formation (e.g., continuous light at a specific temperature).

3. Quantification:

- After a set incubation period, count the number of sporangia produced per unit area using a microscope.

- Calculate the percentage of inhibition of sporangium formation relative to the control.

- Determine the EC50 value for sporangium production.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"CultureGrowth" [label="Grow Phytophthora\nCulture"];

"InduceSporangia" [label="Induce Sporangia in\nFungicide Solutions"];

"Incubate" [label="Incubate under\nInductive Conditions"];

"CountSporangia" [label="Count Sporangia\nMicroscopically"];

"CalculateInhibition" [label="Calculate Percent\nInhibition"];

"DetermineEC50" [label="Determine EC50\nValue"];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "CultureGrowth";

"CultureGrowth" -> "InduceSporangia";

"InduceSporangia" -> "Incubate";

"Incubate" -> "CountSporangia";

"CountSporangia" -> "CalculateInhibition";

"CalculateInhibition" -> "DetermineEC50";

"DetermineEC50" -> "End";

}

Zoospore Cyst Germination Assay

This assay assesses the effect of this compound on the germination of encysted zoospores.

1. Zoospore Production:

- Induce sporangia formation as described above.

- Induce zoospore release by subjecting the sporangia to a cold shock (e.g., incubation at 4°C) followed by a return to room temperature.

- Collect the motile zoospores.

2. Encystment and Treatment:

- Allow the zoospores to encyst on a suitable surface (e.g., water agar or glass slides).

- Add solutions of this compound at various concentrations to the encysted zoospores.

3. Incubation and Assessment:

- Incubate for a period sufficient for germination in the control treatment.

- Observe the germination of cysts (formation of a germ tube) under a microscope.

- Count the number of germinated and non-germinated cysts.

4. Data Analysis:

- Calculate the percentage of germination inhibition for each concentration.

- Determine the EC50 value for zoospore cyst germination.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"ProduceZoospores" [label="Produce and Collect\nZoospores"];

"EncystZoospores" [label="Allow Zoospores\nto Encyst"];

"TreatCysts" [label="Treat Encysted Zoospores\nwith Fungicide"];

"Incubate" [label="Incubate to Allow\nGermination"];

"AssessGermination" [label="Assess Germination\nMicroscopically"];

"CalculateInhibition" [label="Calculate Percent\nInhibition"];

"DetermineEC50" [label="Determine EC50\nValue"];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "ProduceZoospores";

"ProduceZoospores" -> "EncystZoospores";

"EncystZoospores" -> "TreatCysts";

"TreatCysts" -> "Incubate";

"Incubate" -> "AssessGermination";

"AssessGermination" -> "CalculateInhibition";

"CalculateInhibition" -> "DetermineEC50";

"DetermineEC50" -> "End";

}

Conclusion

This compound exhibits a potent and broad fungicidal spectrum against a range of economically important Phytophthora species. Its efficacy is evident across multiple life stages, including mycelial growth, sporangium formation, and zoospore cyst germination, with particularly low EC50 values for mycelial growth inhibition in many species. The unique mode of action, targeting cell wall synthesis, makes it a valuable tool in disease management strategies, especially in rotations with fungicides that have different modes of action to mitigate the risk of resistance development. The standardized protocols provided in this guide offer a framework for consistent and reproducible evaluation of this compound and other novel compounds against Phytophthora pathogens. Further research into the precise molecular targets of this compound will enhance our understanding of its fungicidal activity and aid in the development of next-generation oomycete-specific fungicides.

References

- 1. fao.org [fao.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Impact of Azoxystrobin, this compound, Fluazinam, Fosetyl-Al, and Metalaxyl on Growth, Sporulation, and Zoospore Cyst Germination of Three Phytophthora spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Variations in the Sensitivity of Phytophthora infestans Isolates from Different Genetic Backgrounds to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apsnet.org [apsnet.org]

- 8. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oajournals.fupress.net [oajournals.fupress.net]

- 10. api.fspublishers.org [api.fspublishers.org]

- 11. researchgate.net [researchgate.net]

- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 13. researchgate.net [researchgate.net]

The Systemic Journey of Dimethomorph: A Molecular Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethomorph, a cinnamic acid amide fungicide, exhibits potent systemic activity against a range of oomycete pathogens, representing a critical tool in modern agriculture. This technical guide delves into the molecular underpinnings of its systemic efficacy, from initial plant uptake and translocation to its ultimate interaction with the molecular target. By synthesizing data from numerous studies, this document provides a comprehensive overview of the quantitative aspects of its movement within the plant, detailed experimental protocols for its study, and a visualization of the cellular pathways it disrupts. This guide is intended to serve as a valuable resource for researchers in plant pathology, fungicide development, and molecular biology, facilitating a deeper understanding of this compound's mode of action and inspiring further research into novel disease control strategies.

Introduction

Oomycetes, or water molds, are a group of destructive plant pathogens responsible for devastating diseases such as late blight of potato and tomato (Phytophthora infestans) and downy mildew of grapevines (Plasmopara viticola). Unlike true fungi, oomycetes possess cell walls primarily composed of cellulose (B213188) and β-glucans, rather than chitin. This fundamental difference renders many conventional fungicides ineffective. This compound was developed to specifically target these devastating pathogens.[1][2][3] Its efficacy stems not only from its direct inhibitory action but also from its ability to move systemically within the plant, providing protection to tissues distant from the initial point of application.[4][5] This guide will explore the molecular basis of this systemic activity, providing a detailed technical overview for the scientific community.

Uptake and Translocation: A Quantitative Perspective

This compound is readily absorbed by various parts of the plant, including roots and leaves, and is subsequently translocated throughout the plant's vascular system.[5] This systemic movement is crucial for protecting new growth and ensuring comprehensive disease control.

Foliar and Root Uptake

Upon foliar application, this compound penetrates the leaf cuticle and enters the plant's vascular system. Similarly, when applied to the soil, it is taken up by the roots. Studies on tomato plants grown in a hydroponic solution containing 8 mg/L of radiolabeled this compound showed a significant accumulation of radioactivity in the leaves and stems over a 28-day period, demonstrating root uptake and subsequent translocation.[6]

Translocation Pathways and Distribution

Once absorbed, this compound is primarily transported via the xylem, the plant's water-conducting tissue. This acropetal movement allows the fungicide to be distributed from the roots to the shoots and from older to younger leaves. Evidence also suggests translaminar activity, where the compound moves from the upper to the lower surface of a treated leaf.[5] However, phloem transport, which would allow for movement from leaves to roots (basipetal transport), appears to be limited.

A study on potato plants following foliar spray demonstrated the translocation of this compound to the tubers. The concentration in tubers was detectable within two days of application, highlighting its systemic nature.[7][8]

Data Presentation: Quantitative Analysis of this compound Distribution

The following tables summarize quantitative data on the dissipation and translocation of this compound in various crops.

Table 1: Dissipation and Half-life of this compound in Potato Plants and Soil [7][8]

| Location (China) | Matrix | Application Rate | Half-life (t1/2) in days |

| Xinjiang | Potato Leaves | Foliar Spray | 4.20 |

| Potato Tubers | 3.71 | ||

| Soil | 9.00 | ||

| Liaoning | Potato Leaves | Foliar Spray | 3.89 |

| Potato Tubers | 2.95 | ||

| Soil | 8.88 | ||

| Guangxi | Potato Leaves | Foliar Spray | 2.65 |

| Potato Tubers | 1.79 | ||

| Soil | 4.62 |

Table 2: Efficacy of this compound against Plasmopara viticola on Grapevine Leaf Disks [2][4]

| This compound Concentration (mg/L) | Days After Application of Inoculation | Inhibition of Sporangia Formation (%) |

| 50 | 2 | 100 |

| 8 | 100 | |

| 15 | 100 | |

| 100 | 2 | 100 |

| 8 | 100 | |

| 15 | 100 | |

| 200 | 2 | 100 |

| 8 | 100 | |

| 15 | 100 | |

| 25 | 9 (curative) | Significant reduction |

Molecular Mode of Action: Targeting Cell Wall Synthesis

This compound's fungicidal activity is attributed to its disruption of cell wall biosynthesis in oomycetes.[1][2] This targeted mode of action explains its specificity for this group of pathogens.

The Target: Cellulose Synthase (CesA)

This compound belongs to the class of Carboxylic Acid Amide (CAA) fungicides. While direct binding studies with this compound are not extensively published, compelling evidence from studies on other CAA fungicides strongly indicates that the molecular target is cellulose synthase 3 (CesA3) .[9] Cellulose synthases are integral membrane proteins responsible for polymerizing UDP-glucose into the β-1,4-glucan chains that form cellulose microfibrils, a critical structural component of the oomycete cell wall.

Disruption of Cell Wall Formation

Inhibition of CesA3 by this compound leads to a cascade of morphological and ultrastructural abnormalities in the pathogen. Studies on Phytophthora species have shown that exposure to this compound results in:

-

Aberrant cell wall deposition: Excessive and disorganized cell wall material is produced.[1][4]

-

Formation of "false septa": Abnormal wall ingrowths partition the hyphae, disrupting normal growth.[1]

-

Hyphal swelling and beading: The hyphae exhibit a characteristic swollen and constricted appearance.[1]

-

Cell lysis: Ultimately, the compromised cell wall leads to the bursting and death of the oomycete.

These effects are most pronounced in actively growing regions of the mycelium, highlighting the targeting of a crucial developmental process.

Signaling Pathway: Hypothetical Model of Cell Wall Integrity Stress Response

The disruption of cell wall synthesis by this compound is expected to trigger a cell wall integrity (CWI) signaling pathway in the oomycete, a conserved stress response mechanism in filamentous organisms. While the specific pathway in oomycetes responding to this compound is not fully elucidated, a hypothetical model can be proposed based on known components in related organisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's systemic activity and mode of action.

Quantification of this compound in Plant Tissues using HPLC-MS/MS

This protocol is adapted from established methods for pesticide residue analysis.[10]

Objective: To quantify the concentration of this compound in various plant tissues (leaves, stems, roots, fruits).

Materials:

-

Homogenized plant tissue samples

-

Acetonitrile (ACN)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) for pigmented samples

-

C18 sorbent

-

Formic acid

-

Water (LC-MS grade)

-

This compound analytical standard

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.

-

Centrifuge, vortex mixer, and other standard laboratory equipment.

Procedure:

-

Extraction (QuEChERS method): a. Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube. b. Add 10 mL of ACN. c. Add a salt mixture of 4 g MgSO₄ and 1 g NaCl. d. Cap and shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB and 50 mg C18. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 5 minutes.

-

Sample Preparation for LC-MS/MS: a. Take an aliquot of the cleaned-up supernatant and dilute with an appropriate volume of water containing 0.1% formic acid. b. Filter through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis: a. LC Conditions:

- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: ACN with 0.1% formic acid.

- Gradient elution program optimized for this compound separation.

- Flow rate: 0.3 mL/min.

- Injection volume: 5 µL. b. MS/MS Conditions:

- Ionization mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) mode.

- Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

-

Quantification: a. Prepare a matrix-matched calibration curve using a series of known concentrations of this compound standard. b. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow: Fungicide Uptake and Translocation Study

In Vitro Oomycete Cellulose Synthase Activity Assay

This protocol is a representative method based on assays for cellulose synthase activity in other organisms and adapted for oomycetes.[11]

Objective: To measure the in vitro activity of cellulose synthase from oomycete mycelia and to assess the inhibitory effect of this compound.

Materials:

-

Oomycete mycelia (e.g., Phytophthora infestans)

-

Extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10% glycerol, 1 mM DTT, protease inhibitor cocktail)

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

UDP-[¹⁴C]-glucose (radiolabeled substrate)

-

Unlabeled UDP-glucose

-

This compound stock solution in DMSO

-

Ethanol/acetic acid (70:30 v/v) wash solution

-

Scintillation cocktail

-

Glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Microsomal Membrane Preparation: a. Grow oomycete mycelia in liquid culture. b. Harvest mycelia by filtration and freeze in liquid nitrogen. c. Grind the frozen mycelia to a fine powder. d. Resuspend the powder in ice-cold extraction buffer. e. Homogenize and centrifuge at a low speed (e.g., 10,000 x g) for 20 minutes to remove cell debris. f. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal membranes. g. Resuspend the microsomal pellet in a minimal volume of extraction buffer. Determine the protein concentration.

-

Cellulose Synthase Assay: a. Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:

- Assay buffer

- Microsomal membrane preparation (e.g., 50-100 µg of protein)

- UDP-[¹⁴C]-glucose (e.g., 0.1 µCi)

- Unlabeled UDP-glucose (to achieve a final desired concentration, e.g., 1 mM)

- This compound at various concentrations (or DMSO as a control). b. Initiate the reaction by transferring the tubes to a water bath at the optimal temperature for the oomycete (e.g., 25°C) and incubate for a defined period (e.g., 1-2 hours).

-

Product Capture and Washing: a. Stop the reaction by adding an excess of cold ethanol/acetic acid. b. Filter the reaction mixture through a glass fiber filter under vacuum to capture the insoluble [¹⁴C]-labeled glucan product. c. Wash the filter extensively with the ethanol/acetic acid solution to remove unincorporated UDP-[¹⁴C]-glucose. d. Wash the filter with 70% ethanol.

-

Quantification: a. Dry the filter. b. Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the rate of UDP-glucose incorporation into the glucan product (e.g., in nmol/mg protein/hour). b. Determine the inhibitory effect of this compound by comparing the activity in the presence of the compound to the control. Calculate IC₅₀ values if a dose-response curve is generated.

Conclusion and Future Perspectives

This compound's systemic activity is a key attribute contributing to its success as a fungicide. Its efficient uptake and translocation within the plant, coupled with its specific and potent inhibition of cellulose synthase in oomycetes, provide a robust mechanism for disease control. This guide has synthesized the available knowledge on the molecular basis of this activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Despite our current understanding, several avenues for future research remain. Direct biochemical studies confirming the binding kinetics of this compound to purified oomycete CesA3 would provide definitive proof of its molecular target. A more detailed elucidation of the cell wall integrity signaling pathway in oomycetes in response to CAA fungicides could reveal novel targets for synergistic fungicidal combinations. Furthermore, exploring the factors that influence the efficiency of this compound's translocation in different plant species could lead to optimized application strategies and enhanced disease management. Continued research in these areas will undoubtedly deepen our understanding of this important fungicide and pave the way for the development of next-generation oomycete control agents.

References

- 1. Cell wall integrity signaling and innate immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Disease 1990 | Efficacy of this compound (CME 151) Against Downy Mildew of Grapevines [apsnet.org]

- 3. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsnet.org [apsnet.org]

- 5. agriculture.basf.com [agriculture.basf.com]

- 6. fao.org [fao.org]

- 7. Uptake and translocation of pesticides in pepper and tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. diva-portal.org [diva-portal.org]

Toxicological Profile of Dimethomorph in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethomorph (B118703), a systemic fungicide widely used in agriculture, exhibits a varied toxicological profile across non-target organisms. While generally considered to have low acute toxicity to mammals and birds, it demonstrates moderate toxicity to aquatic organisms. This guide provides a comprehensive overview of the ecotoxicology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential signaling pathways affected in non-target species. The information compiled is intended to support researchers, scientists, and professionals in drug development and environmental risk assessment in understanding the potential ecological impacts of this fungicide.

Introduction